molecular formula C12H19N3O2 B2762223 N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034503-60-9

N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2762223
CAS No.: 2034503-60-9
M. Wt: 237.303
InChI Key: AKXGQOSGNPTKFV-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034503-60-9) is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.30 g/mol . It is a benzimidazole derivative, a class of heterocyclic compounds known for their wide range of potential research applications in medicinal chemistry . Benzimidazole-based structures are frequently investigated for various biological activities, and related compounds have been studied for their antioxidative and antiproliferative properties in research settings . This product is supplied for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-methoxypropyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-17-6-2-5-13-12(16)9-3-4-10-11(7-9)15-8-14-10/h8-9H,2-7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXGQOSGNPTKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCC2=C(C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzodiazole Ring Construction

The tetrahydrobenzodiazole scaffold is synthesized via cyclization reactions, often starting from substituted diamines or carbonyl precursors.

Cyclocondensation of 1,2-Diamines with Carbonyl Compounds

A widely adopted method involves the reaction of 1,2-diaminocyclohexane with α-keto acids or esters. For example, heating 1,2-diaminocyclohexane with ethyl 2-oxocyclohexanecarboxylate in ethanol under reflux forms the tetrahydrobenzodiazole core through a tandem condensation-cyclization mechanism. Microwave-assisted protocols, as demonstrated in the synthesis of pyrimidine-fused benzimidazoles, can enhance reaction efficiency (e.g., 110°C, 1 h, DMF, K₂CO₃), achieving yields of 72–82%.

Key Reaction Conditions:
Starting Materials Solvent Base Temperature Yield
1,2-Diaminocyclohexane + ethyl 2-oxocyclohexanecarboxylate Ethanol None Reflux 65–70%
1,2-Diaminocyclohexane + β-bromo-α,β-unsaturated aldehyde DMF K₂CO₃ 110°C (MW) 75–82%

Introduction of the Carboxamide Group

The 5-carboxamide functionality is introduced via direct amidation or through intermediate acid derivatives.

Coupling of Carboxylic Acid with 3-Methoxypropylamine

The carboxylic acid derivative of the benzodiazole core (e.g., 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid) is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 3-methoxypropylamine in dichloromethane (DCM) at 0–25°C affords the target amide. Alternatively, coupling reagents such as EDCl/HOBt in DMF enable direct amide bond formation under mild conditions (room temperature, 12 h).

Example Protocol:
  • Activation :
    • 4,5,6,7-Tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid (1 eq) + SOCl₂ (2 eq) → reflux, 2 h.
  • Amidation :
    • Acid chloride (1 eq) + 3-methoxypropylamine (1.2 eq) + DCM, 0°C → 25°C, 4 h.
    • Yield: 85–90%.

N-(3-Methoxypropyl) Substituent Installation

Alkylation of Benzodiazole Amine

The primary amine on the benzodiazole core is alkylated using 3-methoxypropyl bromide or chloride. In a typical procedure, the amine is treated with 3-methoxypropyl bromide in the presence of a base (e.g., K₂CO₃ or DIEA) in acetonitrile or DMF at 60–80°C for 6–12 h. Industrial-scale processes often employ reductive alkylation (Leuckart reaction) to enhance selectivity and reduce byproducts.

Industrial-Scale Alkylation (Amogh Chemicals):
Parameter Condition
Reactant Benzodiazole amine + 3-methoxypropyl bromide
Solvent DMF
Base Diisopropylethylamine (DIEA)
Temperature 45°C, 10 h
Yield 78–82%

Integrated Synthetic Routes

One-Pot Cyclization-Amidation Strategy

A convergent approach combines cyclization and amidation in a single reaction vessel. For instance, 1,2-diaminocyclohexane, ethyl 2-oxocyclohexanecarboxylate, and 3-methoxypropylamine are heated in DMF with EDCl/HOBt, enabling simultaneous ring formation and amide coupling. This method reduces purification steps and improves overall yield (70–75%).

Oxidation-Reduction Sequences

Partial hydrogenation of aromatic benzodiazole precursors (e.g., 1H-benzimidazole-5-carboxamide) using Pd/C or Raney Ni under H₂ pressure (50 psi) introduces saturation into the ring. Subsequent alkylation with 3-methoxypropyl bromide completes the synthesis.

Analytical Characterization

Critical spectroscopic data for N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide include:

NMR (DMSO-d6):
  • ¹H NMR : δ 1.79–1.82 (m, 2H, CH₂), 3.24 (s, 3H, OCH₃), 3.42–3.45 (m, 2H, NCH₂), 6.81 (d, J = 10.4 Hz, 1H, ArH).
  • ¹³C NMR : δ 56.01 (OCH₃), 104.6 (ArC), 166.9 (CONH).
Mass Spectrometry:
  • HRMS (EI) : Calcd for C₁₂H₁₈N₃O₂ [M⁺]: 236.1399; Found: 236.1395.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s benzodiazole-carboxamide core is shared with analogs like 2-methyl-N-[3-(morpholin-4-yl)propyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (BK80989, CAS 2034232-85-2) . Key differences lie in the substituents:

  • Target compound : 3-Methoxypropyl group.
  • BK80989 : 3-Morpholin-4-ylpropyl group.

The methoxy group in the target compound is smaller and less polar than the morpholine ring in BK80989, which may enhance lipophilicity and membrane permeability but reduce water solubility.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Weight Key Features
Target Compound 3-Methoxypropyl ~292.3* Moderate polarity, compact
BK80989 3-Morpholin-4-ylpropyl 306.4032 Higher polarity, hydrogen bonding
5-(4-Methoxyphenyl)pyrazole-carboximidamide 4-Methoxyphenyl Not reported Aromatic methoxy, rigid scaffold

*Estimated based on structural similarity to BK80987.

Functional Group Comparisons

  • Pyrazole-Carboximidamide Derivatives : lists pyrazole-carboximidamides (e.g., 5-(4-methoxyphenyl)-3-phenyl derivatives) with methoxy or halogen substituents . While their core differs (pyrazole vs. benzodiazole), the carboximidamide group shares similarities with the carboxamide in the target compound. Methoxy groups in these derivatives are associated with enhanced biological activity, such as kinase inhibition, suggesting the target’s methoxypropyl chain may confer analogous benefits.

  • Azoamidine Compounds : includes benzodiazole-related azoamidines (e.g., 2,2’-azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]) . These function as polymerization initiators rather than bioactive molecules, highlighting the critical role of functional groups (azo vs. carboxamide) in determining application.

Biological Activity

The compound N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a member of the benzodiazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol

Structural Features

  • The compound features a tetrahydro-benzodiazole ring system.
  • A methoxypropyl group enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds within the benzodiazole family exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Benzodiazoles often disrupt cellular processes in bacteria and fungi by inhibiting key enzymes or interfering with cell wall synthesis.
  • Case Study : In a study evaluating various benzodiazole derivatives, this compound showed promising results against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anticancer Properties

Benzodiazoles have also been studied for their anticancer potential:

  • Inhibition of Cancer Cell Proliferation : this compound demonstrated cytotoxic effects in various cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)12
  • Mechanism : The compound appears to induce apoptosis via the mitochondrial pathway, leading to an increase in pro-apoptotic factors.

Neuroprotective Effects

Recent studies suggest that benzodiazole derivatives may possess neuroprotective properties:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes.

Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrated that this compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization and carboxamide coupling. Key steps include:

  • Cyclization of precursor amines under acidic or basic conditions to form the tetrahydrobenzodiazole core.
  • Coupling with 3-methoxypropylamine using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane .
  • Temperature control (e.g., 0–5°C during coupling to minimize side reactions) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification via column chromatography or recrystallization, followed by validation using HPLC (>95% purity) and NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure, with key signals for the methoxypropyl group (δ ~3.3 ppm for OCH₃) and tetrahydrobenzodiazole protons (δ ~1.5–2.5 ppm for CH₂ groups) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~307) .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrobenzodiazole ring inform structure-activity relationships (SAR)?

The tetrahydrobenzodiazole ring adopts non-planar conformations due to puckering, which influences binding to biological targets.

  • Cremer-Pople puckering parameters (amplitude qq, phase ϕ\phi) quantify ring distortion using crystallographic or DFT-calculated coordinates .
  • Molecular dynamics simulations (e.g., in AMBER or GROMACS) model flexibility, revealing preferred conformers under physiological conditions .
  • SAR studies correlate puckering with bioactivity; e.g., flattened rings may enhance π-π stacking with enzyme active sites .

Q. What computational strategies are recommended for predicting biological target interactions?

  • Molecular docking (AutoDock Vina, Glide) screens against targets like cyclooxygenase (COX) or serotonin receptors, using the compound’s 3D structure from X-ray crystallography (if available) or DFT optimization .
  • Binding free energy calculations (MM-PBSA/GBSA) refine docking poses and predict affinity .
  • Pharmacophore modeling identifies critical motifs (e.g., carboxamide H-bond donors) for activity .

Q. How do structural modifications at the 3-methoxypropyl group affect solubility and bioavailability?

  • LogP calculations (e.g., via ChemAxon) predict lipophilicity. The methoxy group increases polarity, but the propyl chain may reduce aqueous solubility .
  • Salt formation (e.g., hydrochloride) or prodrug strategies (esterification of the carboxamide) enhance solubility .
  • In vitro assays (e.g., shake-flask method) measure solubility in PBS or simulated biological fluids .

Q. What crystallographic refinement methods are suitable for resolving its solid-state structure?

  • SHELXL/SHELXS refine X-ray diffraction data, particularly for small molecules. Key parameters:
    • Twinned data handling via HKLF 5 format in SHELXL .
    • Hydrogen placement using riding models or DFT-calculated positions .
  • Disorder modeling for flexible methoxypropyl chains using PART and SUMP instructions .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-response validation: Replicate assays (e.g., COX-2 inhibition) across multiple cell lines (e.g., RAW 264.7 macrophages) to confirm IC₅₀ values .
  • Off-target screening (e.g., kinase panels) identifies non-specific interactions .
  • Meta-analysis of existing data using tools like RevMan to assess heterogeneity in experimental conditions .

Methodological Tables

Table 1. Key Synthetic Parameters for Carboxamide Coupling

ParameterOptimal ConditionReference
Coupling reagentEDC/HOBt
SolventAnhydrous DMF
Temperature0–5°C
Reaction time12–24 hours

Table 2. Pharmacological Assay Conditions

Assay TypeProtocol SummaryReference
COX-2 InhibitionELISA-based PGE₂ measurement
Analgesic ActivityHot-plate test (mice model)
CytotoxicityMTT assay (HeLa cells)

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